molecular formula C24H23N3O5S B3473469 N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3473469
M. Wt: 465.5 g/mol
InChI Key: VQHJMJJZADFHBD-UHFFFAOYSA-N
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Description

This compound features a 5,6-dimethylthieno[2,3-d]pyrimidine core linked via an oxygen atom to a phenyl group, which is further connected to a 3,4,5-trimethoxybenzamide moiety. The thieno[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system combining thiophene and pyrimidine rings, offering electron-rich regions critical for interactions with biological targets like kinases or enzymes.

Properties

IUPAC Name

N-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-13-14(2)33-24-20(13)23(25-12-26-24)32-17-8-6-16(7-9-17)27-22(28)15-10-18(29-3)21(31-5)19(11-15)30-4/h6-12H,1-5H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJMJJZADFHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the reaction of 3-mercapto-2-butanone with malononitrile in the presence of a base such as sodium methoxide to form the thienopyrimidine ring.

    Attachment of the Phenyl Group: The thienopyrimidine intermediate is then reacted with 4-bromophenol under basic conditions to introduce the phenyl group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or thienopyrimidine rings, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or thienopyrimidine rings.

Scientific Research Applications

N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Compound 23 (N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide)
  • Core: Retains the 5,6-dimethylthieno[2,3-d]pyrimidine.
  • Substituents : Replaces the trimethoxybenzamide with a simpler acetamide group.
  • Properties : Lower molecular weight (314.0 [M+H]+ vs. ~535.5 for the main compound) and reduced steric bulk. The absence of methoxy groups may limit hydrophobic interactions .
N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide
  • Core: Pyrimidine lacking the thieno-fused ring.
  • Substituents : Ethoxy and methyl groups at positions 6 and 2, respectively.
2-[(5,6-Dimethylfuro[2,3-d]pyrimidin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
  • Core : Furo[2,3-d]pyrimidine (oxygen instead of sulfur).
  • Impact : Reduced lipophilicity and altered electronic properties due to the oxygen heteroatom, which may affect membrane permeability .

Substituent Variations

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
  • Substituents: Trifluoromethylphenoxy group at position 2 of the thieno core.
  • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and may improve bioavailability. The methoxybenzamide offers moderate hydrophobicity compared to trimethoxy derivatives .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
  • Substituents : Benzodioxin ring and acetamide linker.
  • Impact : The benzodioxin moiety improves solubility due to oxygen atoms, while the acetamide linker may alter metabolic pathways compared to benzamide derivatives .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Reference
N-[4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide Thieno[2,3-d]pyrimidine 5,6-Dimethyl; 4-oxy-phenyl-3,4,5-trimethoxybenzamide ~535.5 (calculated) High hydrophobicity, potential kinase inhibition -
Compound 23 Thieno[2,3-d]pyrimidine 5,6-Dimethyl; 4-oxy-phenyl-acetamide 314.0 [M+H]+ Simplified structure, lower steric bulk
N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide Pyrimidine 6-Ethoxy-2-methyl; 4-amino-phenyl-3,4,5-trimethoxybenzamide 438.48 Reduced planarity, potential solubility
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine 2-Trifluoromethylphenoxy; 4-methoxybenzamide - Enhanced metabolic stability, antimicrobial
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine 5,6-Dimethyl; benzodioxin-acetamide - Improved solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}oxy)phenyl]-3,4,5-trimethoxybenzamide

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